molecular formula C11H12BrNO B6198993 7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one CAS No. 2680533-31-5

7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

Cat. No.: B6198993
CAS No.: 2680533-31-5
M. Wt: 254.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is a heterocyclic compound that belongs to the class of benzazepines This compound is characterized by a seven-membered ring containing both nitrogen and bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromoaniline and 3-methylcyclohexanone.

    Cyclization: The key step involves the cyclization of these starting materials to form the benzazepine ring. This can be achieved through a series of reactions, including condensation and cyclization under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOCH₃), potassium cyanide (KCN)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted benzazepines

Scientific Research Applications

7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-1-one
  • 7-chloro-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one
  • 7-fluoro-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

Uniqueness

7-bromo-3-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for synthetic applications.

Properties

CAS No.

2680533-31-5

Molecular Formula

C11H12BrNO

Molecular Weight

254.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.